Regulatory Identity: Designation as EP Impurity G & H
2-Chloro Clomiphene Citrate is explicitly codified by the European Pharmacopoeia (EP) as 'Impurity G & H' in clomiphene drug substance and product monographs [1]. Its identity and purity profile are prescribed for use in system suitability tests and as a reference standard for impurity quantification [2]. In contrast, the parent drug, clomiphene citrate, is the API and does not serve as an impurity marker, while other clomiphene-related impurities (e.g., Impurity A, B, C) have different retention times and acceptance criteria.
| Evidence Dimension | Pharmacopeial Identity |
|---|---|
| Target Compound Data | EP Impurity G & H (citrate salt) |
| Comparator Or Baseline | Clomiphene Citrate (API) / Other EP Impurities |
| Quantified Difference | Unique EP designation |
| Conditions | European Pharmacopoeia (EP) Monograph for Clomifene |
Why This Matters
Procurement of the correct EP-specified impurity is non-negotiable for ANDA/DMF submissions and commercial batch release testing; use of any other compound will result in regulatory rejection.
- [1] Sigma-Aldrich. (n.d.). Clomifene for impurities G and H identification EP Reference Standard. Merck KGaA. View Source
- [2] SynZeal. (n.d.). Clomiphene EP Impurity G & H (citrate salt) Product Page. SynZeal Research. View Source
